![molecular formula C15H9F3N2O2S B2449706 4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid CAS No. 884379-58-2](/img/structure/B2449706.png)
4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid
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Description
“4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid” is an organic compound . It has a molecular formula of C15H9F3N2O2S and a molecular weight of 338.3.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Scientific Research Applications
Biological Activities
Thiazole derivatives, which share a similar structure with the compound , have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Antimicrobial and Antifungal Applications
Specifically, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, which are structurally related to the compound, have been synthesized and screened for their antifungal and antibacterial activities .
Herbicidal Activity
Picolinic acid and picolinate compounds, which are structurally similar to the compound, are known to be a remarkable class of synthetic auxin herbicides . In a study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Synthetic Auxin Herbicides
The study also demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
properties
IUPAC Name |
4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)13-8-11(12-2-1-7-23-12)20(19-13)10-5-3-9(4-6-10)14(21)22/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKTVOYAOILTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid |
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